molecular formula C18H13ClO5 B3022081 {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid CAS No. 929417-54-9

{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B3022081
CAS No.: 929417-54-9
M. Wt: 344.7 g/mol
InChI Key: TYUUEVWTPHMLCK-UHFFFAOYSA-N
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Description

This compound, also known as {[3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, has a CAS Number of 929417-54-9 . It has a molecular weight of 344.75 and its IUPAC name is 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H13ClO5/c1-10-17(11-2-4-12(19)5-3-11)18(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21) . This indicates that the compound contains 18 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.75 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound and its derivatives are utilized as key intermediates in the synthesis of various chemical structures. For instance, the synthesis of thiazolidin-4-ones from this compound involves several stages, including the production of Schiff’s bases and subsequent cyclo-condensation to yield complex structures, which are investigated for their potential antibacterial activities (Čačić et al., 2009). Moreover, its derivatives have been synthesized and tested for antimicrobial properties, indicating its utility in the development of new pharmacologically active agents (Čačić et al., 2006).

Material Science and Smart Materials

The compound's derivatives are also explored in the field of material science. For example, photoactive derivatives of cellulose, prepared by esterification with {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, yield water-soluble polyelectrolytes with high amounts of photochemically active chromene moieties. The photodimerization properties of these derivatives are of interest for controlling the properties of new polysaccharide materials, making them relevant in the design of smart materials (Wondraczek et al., 2012).

Anticancer and Antineoplastic Applications

This compound and its derivatives are extensively studied for their antineoplastic activities. Notably, certain derivatives exhibit significant antineoplastic activities against human tumor cell lines, making them a promising avenue for cancer treatment research (Gašparová et al., 2013). Another study synthesized a novel family of bis-chromenone derivatives and evaluated their anti-proliferative activity against various human cancer cells, identifying specific derivatives with significant activity and contributing to structure-activity relationship (SAR) studies in anticancer drug design (Venkateswararao et al., 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10-17(11-2-4-12(19)5-3-11)18(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUUEVWTPHMLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Reactant of Route 2
{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Reactant of Route 3
{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Reactant of Route 4
{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Reactant of Route 5
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{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Reactant of Route 6
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{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

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